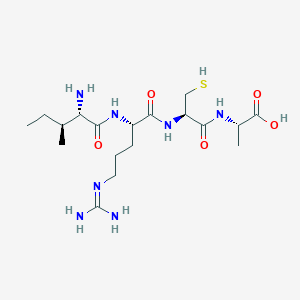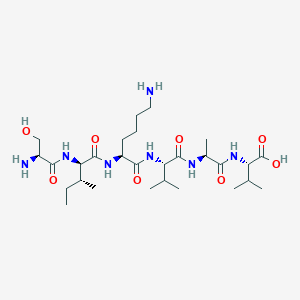![molecular formula C18H13F3 B12531710 5-(But-1-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene CAS No. 797047-59-7](/img/structure/B12531710.png)
5-(But-1-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(But-1-én-1-yl)-1,3-difluoro-2-[(4-fluorophényl)éthynyl]benzène est un composé organique caractérisé par sa structure unique, qui comprend un groupe butényle, des substitutions difluoro et un groupe fluorophényléthynyle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-(But-1-én-1-yl)-1,3-difluoro-2-[(4-fluorophényl)éthynyl]benzène implique généralement plusieurs étapes, en commençant par la préparation du précurseur fluorophényléthynyle. Ce précurseur peut être synthétisé par une réaction de couplage de Sonogashira, où le 4-fluoroiodobenzène réagit avec l'éthynyltriméthylsilane en présence d'un catalyseur au palladium et d'un cocatalyseur au cuivre . Le produit résultant est ensuite déprotégé pour donner du 4-fluorophénylacétylène.
Ceci peut être réalisé par une série de réactions de substitution électrophile aromatique, où les groupes difluoro sont introduits en utilisant des agents de fluoration tels que le Selectfluor . Le groupe butényle peut être ajouté par une réaction de Heck, où un halogénure de butényle réagit avec le dérivé benzénique difluoré en présence d'un catalyseur au palladium .
Méthodes de production industrielle
La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. L'optimisation des conditions de réaction, telles que la température, la pression et la charge du catalyseur, serait nécessaire pour garantir un rendement élevé et une pureté élevée. Des réacteurs à écoulement continu pourraient être utilisés pour améliorer l'efficacité de la réaction et sa capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
5-(But-1-én-1-yl)-1,3-difluoro-2-[(4-fluorophényl)éthynyl]benzène peut subir diverses réactions chimiques, notamment :
Réactifs et conditions courants
Oxydation : m-CPBA, OsO4
Réduction : LiAlH4, H2/Pd
Substitution : Amines, thiols
Principaux produits formés
Oxydation : Époxydes, diols
Réduction : Alcanes
Substitution : Dérivés aminés ou thiolés
Applications De Recherche Scientifique
5-(But-1-én-1-yl)-1,3-difluoro-2-[(4-fluorophényl)éthynyl]benzène a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules organiques plus complexes.
5. Mécanisme d'action
Le mécanisme d'action du 5-(But-1-én-1-yl)-1,3-difluoro-2-[(4-fluorophényl)éthynyl]benzène dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires par le biais d'interactions de type π-π, de liaisons hydrogène et de forces de van der Waals . Les groupes difluoro et fluorophényle peuvent améliorer l'affinité de liaison et la spécificité pour les protéines ou les acides nucléiques cibles .
Mécanisme D'action
The mechanism of action of 5-(But-1-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces . The difluoro and fluorophenyl groups can enhance binding affinity and specificity to target proteins or nucleic acids .
Comparaison Avec Des Composés Similaires
Composés similaires
1,3,5-Tris(4-fluorophényl)benzène : Similaire en ce qu'il possède plusieurs groupes fluorophényle, mais il n'a pas les substitutions butényle et difluoro.
4-Éthynyl-1,3-difluorobenzène : Similaire en ce qu'il possède des groupes difluoro et éthynyle, mais il n'a pas les groupes butényle et fluorophényle.
1,3-Difluoro-2-(4-fluorophényl)benzène : Similaire en ce qu'il possède des groupes difluoro et fluorophényle, mais il n'a pas les groupes butényle et éthynyle.
Unicité
5-(But-1-én-1-yl)-1,3-difluoro-2-[(4-fluorophényl)éthynyl]benzène est unique en raison de la combinaison de ses groupes butényle, difluoro et fluorophényléthynyle. Cette structure unique confère des propriétés chimiques et physiques spécifiques, ce qui le rend précieux pour diverses applications dans la recherche et l'industrie .
Propriétés
Numéro CAS |
797047-59-7 |
|---|---|
Formule moléculaire |
C18H13F3 |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
5-but-1-enyl-1,3-difluoro-2-[2-(4-fluorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C18H13F3/c1-2-3-4-14-11-17(20)16(18(21)12-14)10-7-13-5-8-15(19)9-6-13/h3-6,8-9,11-12H,2H2,1H3 |
Clé InChI |
RGTOIENEHTXLRV-UHFFFAOYSA-N |
SMILES canonique |
CCC=CC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


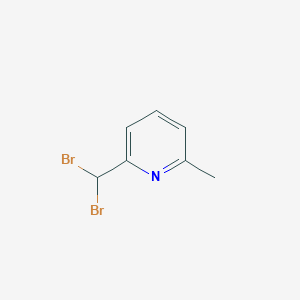
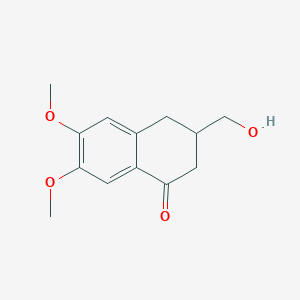
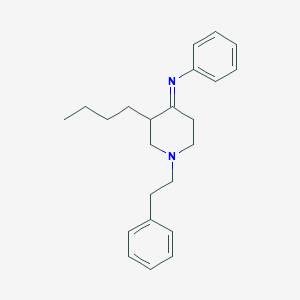
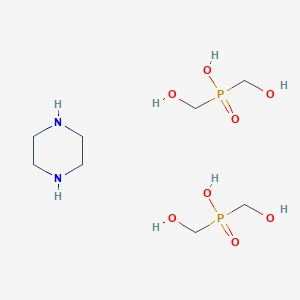
![1-(3-{[4-(2-Hydroxyphenyl)piperazin-1-yl]methyl}benzoyl)piperidin-2-one](/img/structure/B12531647.png)

![N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531654.png)
![4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531673.png)
![Dibenzo[b,d]thiophene-1,2,8,9-tetramine](/img/structure/B12531674.png)
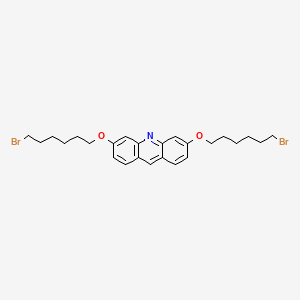
![6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12531692.png)
![1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12531694.png)
